2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene
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Overview
Description
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would involve a detailed examination of each step in the synthesis process, including the reagents and conditions used, and the mechanism of each reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule and the bond lengths and angles. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with different reagents under various conditions, and studying the mechanisms of these reactions .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. These properties can often be predicted using computational chemistry .Scientific Research Applications
Organocatalytic Syntheses
- A study presents an organocatalytic protocol for synthesizing benzoxazoles and benzothiazoles from aryl iodide and oxone via C-H functionalization and C-O/S bond formation, highlighting a method that could potentially be applicable to related compounds for constructing functionalized molecules (S. K. Alla, P. Sadhu, T. Punniyamurthy, 2014).
Catalysis and Reaction Mechanisms
- Research on palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides demonstrates the effectiveness of these processes in producing coupling products, suggesting potential pathways for functionalizing similar nitrobenzene derivatives (Y. M. Kim, Shu Yu, 2003).
Fluorination Techniques
- A study on the fluorination of aromatic compounds with xenon difluoride in the presence of boron trifluoride etherate outlines a method for introducing fluorine atoms into aromatic compounds, which may offer insights into modifying compounds like 2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene (A. E. Fedorov et al., 2015).
Environmental Degradation
- The structure of nitrobenzene dioxygenase provides insight into the biodegradation of nitroaromatic compounds, an area of research that could be relevant for understanding the environmental impact and degradation pathways of similar compounds (R. Friemann et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-fluoro-2-methyl-4-nitro-3-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-10-12(15)7-8-13(16(17)18)14(10)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFOIXVXZYONKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OCC2=CC=CC=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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